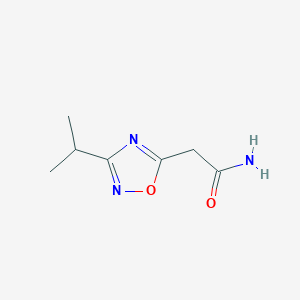

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

1245536-24-6 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)acetamide |

InChI |

InChI=1S/C7H11N3O2/c1-4(2)7-9-6(12-10-7)3-5(8)11/h4H,3H2,1-2H3,(H2,8,11) |

InChI Key |

SNSXKXUIWINRHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropyl hydrazine with ethyl chloroacetate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride. The reaction conditions often include refluxing in a suitable solvent like tetrahydrofuran (THF) for several hours .

Chemical Reactions Analysis

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activities. In a study involving the synthesis of various 1,3,4-oxadiazole derivatives, compounds similar to 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetamide were evaluated for their cytotoxic effects against glioblastoma cell lines. The results demonstrated that certain derivatives induced apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | LN229 (Glioblastoma) | 10 | Induced apoptosis |

| 5d | LN229 (Glioblastoma) | 8 | DNA damage leading to cell death |

| 5m | LN229 (Glioblastoma) | 12 | Apoptotic pathway activation |

Antidiabetic Effects

In addition to anticancer properties, oxadiazole derivatives have been explored for their antidiabetic effects. A study utilizing a genetically modified Drosophila melanogaster model indicated that certain oxadiazole compounds significantly reduced glucose levels. This suggests that this compound could be a candidate for further investigation in diabetes management .

Table 2: Summary of Antidiabetic Activity Studies

| Compound | Model Organism | Effect on Glucose Level | Mechanism of Action |

|---|---|---|---|

| 5d | Drosophila melanogaster | Decreased by 30% | Enhanced insulin sensitivity |

| 5f | Drosophila melanogaster | Decreased by 25% | Glucose uptake stimulation |

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been documented. In studies where various substituted oxadiazoles were synthesized and tested against bacterial strains, some compounds showed comparable activity to first-line antibiotics. This positions compounds like this compound as potential candidates for developing new antimicrobial agents .

Table 3: Summary of Antimicrobial Activity Studies

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3c | Escherichia coli | 0.20 mg/cm³ |

| 3d | Staphylococcus aureus | 0.25 mg/cm³ |

| 3i | Pseudomonas aeruginosa | 0.15 mg/cm³ |

Synthesis and Structure Activity Relationship

The synthesis of oxadiazole derivatives typically involves the condensation of hydrazides with various aldehydes or ketones followed by cyclization to form the oxadiazole ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of these compounds. Modifications at different positions on the oxadiazole ring can significantly influence their pharmacological properties .

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The compound’s oxadiazole ring can interact with biological molecules through hydrogen bonding and hydrophobic interactions, disrupting their normal function .

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Direct biological data for this compound are absent in the evidence; inferences are drawn from structural analogs.

Synthetic Challenges : Low yields in cephalosporin hybrids (e.g., 20c ) suggest scalability issues, whereas simpler oxadiazoles (e.g., 12c ) are more synthetically tractable.

Contradictions : While 3-phenyl analogs show superior proteasome inhibition , their higher lipophilicity may reduce solubility compared to aliphatic derivatives.

Biological Activity

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetamide, also known as 2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride (CAS No. 1435804-45-7), is a compound of significant interest in medicinal chemistry. The oxadiazole ring is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C8H15ClN4O2

- Molecular Weight : 234.69 g/mol

- Purity : ≥95%

- Physical Form : Solid

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives containing the oxadiazole moiety. The compound has shown promising results against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Not specified |

| Escherichia coli | Not reported | Not reported |

| Pseudomonas aeruginosa | Not reported | Not reported |

These results indicate that derivatives of the oxadiazole ring possess significant antimicrobial activity, with specific compounds demonstrating effective inhibition of biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented:

-

Cell Lines Tested :

- K562 (Chronic Myeloid Leukemia)

- Ba/F3 (BCR-ABL-positive)

-

Findings :

- The compound exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against cancer cells.

- Mechanistic studies indicated that the compound may induce apoptosis through the activation of caspases and inhibition of cell cycle progression.

Study 1: Antimicrobial Evaluation

In a study conducted by researchers investigating the antimicrobial efficacy of various oxadiazole derivatives, compound 7b was highlighted for its exceptional activity against gram-positive bacteria. The study utilized both MIC and MBC assays to determine effectiveness .

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that treatment with this compound resulted in significant apoptosis in K562 cells. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death .

Q & A

Q. What are the standard synthetic routes for 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetamide?

- Methodological Answer: A common approach involves refluxing 2-amino-5-isopropyl-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine (3:1 molar ratio) for 4–6 hours. Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1). The crude product is filtered, washed with cold ethanol, and recrystallized from a pet-ether/ethyl acetate mixture. Purification via column chromatography (silica gel, gradient elution with 0–8% methanol in dichloromethane) yields the final compound .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer:

- 1H NMR (CDCl₃, 300 MHz): Key signals include δ 7.69 (br s, NH), 4.90 (t, J = 3.8 Hz, oxadiazole-CH), and 1.21 (d, J = 7.0 Hz, isopropyl-CH₃).

- LC-MS/ESI(+): Major peaks at m/z 347 ([M+H]⁺) and 369 ([M+Na]⁺) confirm molecular weight.

- FT-IR: Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (oxadiazole C=N) .

Q. What solvents and conditions are optimal for solubility studies?

- Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) at 25°C. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) to ≤1% DMSO. Precipitation thresholds should be tested via dynamic light scattering (DLS) at varying concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer:

- Catalyst Screening: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.

- Temperature Control: Conduct the reaction under microwave irradiation (80°C, 30 min) to reduce side-product formation.

- Solvent Optimization: Use acetonitrile instead of dichloromethane to improve oxadiazole ring stability during reflux .

Q. How to design pharmacological assays to evaluate anticancer activity?

- Methodological Answer:

- Cell Lines: Use MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ determination via MTT assay (48-hour exposure, 1–100 µM concentration range).

- Mechanistic Studies: Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe). Validate target engagement via molecular docking against Bcl-2 or EGFR kinases .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Purity Verification: Re-analyze compound batches via HPLC (C18 column, 90:10 water/acetonitrile) to rule out impurities (>98% purity required).

- Assay Reproducibility: Standardize cell culture conditions (e.g., serum-free media, passage number) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Statistical Rigor: Use triplicate measurements and ANOVA with post-hoc Tukey tests to confirm significance .

Q. What strategies are effective for stability studies under varying storage conditions?

- Methodological Answer:

- Thermal Stability: Store lyophilized powder at -20°C (protected from light) and monitor degradation via LC-MS over 6 months.

- Hydrolytic Stability: Test pH-dependent degradation (pH 1–9 buffers, 37°C) to identify labile functional groups (e.g., oxadiazole ring).

- Oxidative Stress: Expose to 3% H₂O₂ for 24 hours and quantify degradation products .

Q. How to analyze structure-activity relationships (SAR) for oxadiazole derivatives?

- Methodological Answer:

- Substituent Variation: Synthesize analogs with methyl, trifluoromethyl, or nitro groups at the oxadiazole 3-position.

- Biological Testing: Compare IC₅₀ values across analogs to identify electron-withdrawing groups enhancing cytotoxicity.

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with activity .

Data Contradiction Analysis

Q. How to troubleshoot low yields in scaled-up synthesis?

- Methodological Answer:

- Stoichiometry Adjustments: Increase chloroacetyl chloride to 1.2 equivalents to compensate for volatility losses.

- Purification Refinement: Replace column chromatography with preparative HPLC (C18, 70% methanol) for higher recovery.

- Side-Product Identification: Use HR-MS to detect dimerization byproducts (e.g., m/z 715 [2M+Na]⁺) and adjust reaction time to minimize them .

Q. Why do solubility discrepancies arise between computational predictions and experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.